3-Methyl-N-(pentan-2-yl)-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-N-pentan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-6(2)9-8-10-7(3)11-12-8/h6H,4-5H2,1-3H3,(H,9,10,11) |
InChI Key |
UQNAIPCVMYMGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NO1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Acyl Chlorides
This method leverages the reactivity of amidoximes with acyl chlorides to form the 1,2,4-oxadiazole ring.
- Amidoxime Formation :
- React acetonitrile with hydroxylamine hydrochloride (NH$$2$$OH·HCl) in a basic aqueous solution (e.g., NaOH) to yield $$ N $$-hydroxyacetimidamide (CH$$3$$-C(=N-OH)-NH$$_2$$).
- Conditions : 50–60°C, 2–4 hours, yielding >90% amidoxime.
- Acylation and Cyclization :
- Treat the amidoxime with pentan-2-ylcarbamoyl chloride (Cl-CO-NH-pentan-2-yl) in the presence of a base (e.g., triethylamine) to induce cyclodehydration.
- Key Insight : The acyl chloride introduces the pentan-2-ylamine group at position 5, while the methyl group originates from the amidoxime.
- Conditions : Stir in anhydrous dichloromethane at 0–5°C, then warm to room temperature for 12 hours.
Yield : ~65–75% (estimated based on analogous reactions).
Nitrile Oxide–Amidine Cycloaddition
This approach utilizes a [3+2] cycloaddition between a nitrile oxide and an amidine.
-
- Combine the nitrile oxide and amidine in tetrahydrofuran (THF) under inert conditions.
- Conditions : 0°C to room temperature, 6–8 hours.
Yield : ~50–60% (based on similar cycloadditions).
Hydrazine-Mediated Cyclization
This method involves hydrazine intermediates, followed by cyclization with activating agents.
- Coupling with Pentan-2-amine :
- Treat the hydrazide with pentan-2-amine in the presence of phosphorus oxychloride (POCl$$_3$$) to facilitate cyclization.
- Conditions : Reflux in toluene for 6 hours.
Yield : ~55–65% (observed in related hydrazide cyclizations).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Amidoxime Cyclization | High regioselectivity; scalable conditions | Requires stable acyl chloride synthesis | 65–75% |
| Nitrile Oxide Cycloaddition | Mild conditions; avoids harsh reagents | Low yields due to side reactions | 50–60% |
| Hydrazine Cyclization | Utilizes inexpensive reagents | Multi-step process; moderate efficiency | 55–65% |
Experimental Optimization Notes
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
- Catalysis : Copper(I) iodide or triethylamine improves reaction rates in amidoxime routes.
- Purification : Column chromatography (silica gel, EtOAc/hexane) is critical for isolating the pure product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The secondary amine (-NH-) attached to the pentan-2-yl substituent acts as a weak nucleophile. It participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides.
Example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines.
Table 1: Nucleophilic substitution reactions
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic Attack : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) at the electron-deficient C-3 position.
-
Hydrolysis : Under acidic or basic conditions, the ring opens to form intermediates like amidoximes.
Example:
Condensation Reactions
The amine group facilitates condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines.
Example:
Table 2: Condensation reactions
| Carbonyl Compound | Product | Catalyst | Notes |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | Acetic acid | Requires dehydration |
| Acetone | N-Isopropylidene derivative | None | Slow kinetics |
Coordination Chemistry
The nitrogen atoms in the oxadiazole ring can act as ligands for metal ions:
Scientific Research Applications
3-Methyl-N-(pentan-2-yl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(pentan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Amine Substituents
N-Cyclohexyl-1,2,4-oxadiazol-5-amine Derivatives (Ox2–Ox7)
- Substituents : These compounds feature cyclohexylamine and aryl groups (e.g., 3-nitrophenyl, 4-methylphenyl) at position 5 of the oxadiazole ring .
- Physical Properties :
- Melting points range from 94–96°C (Ox7, 3-nitrophenyl) to 201–203°C (Ox3, 4-nitrophenyl), highlighting the impact of substituent position on crystallinity.
- Yields: 79–93% , indicating efficient synthetic routes for N-cyclohexyl derivatives.
- Comparison: The pentan-2-yl group in the target compound may lower melting points compared to aromatic substituents (e.g., Ox3) due to reduced π-π stacking but improve solubility in nonpolar solvents .
(3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine
- Structure : A methylamine group replaces the pentan-2-yl chain, with a phenyl group at position 3 .
- Molecular Weight : 175.19 g/mol (C₉H₉N₃O), slightly higher than the target compound.
- Key Difference : The phenyl group introduces aromaticity, likely increasing rigidity and UV absorbance compared to the methyl group in the target compound .
Substituent Effects on the Oxadiazole Ring
3-(3-Bromophenyl)-1,2,4-oxadiazol-5-amine
- Structure : A bromophenyl group at position 3 and a primary amine at position 5 .
- Molecular Weight : 240.06 g/mol (C₈H₆BrN₃O).
N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
- Structure : A trifluoromethylpyrimidine substituent introduces electron-withdrawing effects and steric bulk .
- Molecular Weight : 326.23 g/mol (C₁₂H₉F₃N₆O₂).
Heteroatom Variations: Oxadiazole vs. Thiadiazole
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine
- Structure : Sulfur replaces oxygen in the heterocyclic ring .
- Molecular Weight : 191.25 g/mol (C₉H₉N₃S).
Spectral and Analytical Data
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5n)
Biological Activity
3-Methyl-N-(pentan-2-yl)-1,2,4-oxadiazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.
The compound has the following chemical properties:
Biological Activity Overview
- Antimicrobial Activity : The oxadiazole ring structure is known for its antimicrobial properties. Studies have demonstrated that derivatives of oxadiazoles exhibit significant antifungal and antibacterial activities. For instance, compounds with oxadiazole moieties were synthesized and tested for their antifungal efficacy, showing promising results against various pathogens .
- Anticonvulsant Activity : The biological activity of oxadiazole derivatives extends to anticonvulsant properties. A study synthesized several 1,3,4-oxadiazole derivatives and evaluated them for anticonvulsant activity using in vivo models. Some compounds demonstrated significant protective effects against seizures, indicating that oxadiazole derivatives could be developed as potential anticonvulsants .
- Mechanisms of Action : The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in neurotransmission and immune responses.
Case Study 1: Antifungal Activity
A recent study explored the synthesis of novel oxadiazole derivatives and their antifungal activity. The synthesized compounds were tested against various fungal strains, revealing that certain derivatives exhibited higher antifungal activity than traditional agents like pimprinine . This suggests that this compound could potentially be a candidate for further development in antifungal therapies.
Case Study 2: Anticonvulsant Efficacy
In another study focused on anticonvulsant activity, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated using both in silico and in vivo methods. Compounds demonstrated significant anticonvulsant effects in animal models, particularly in reducing the duration of tonic-clonic seizures . This finding underscores the therapeutic potential of oxadiazole-containing compounds in managing seizure disorders.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Methyl-N-(pentan-2-yl)-1,2,4-oxadiazol-5-amine, and how can reaction progress be monitored?
- Methodology : A common approach involves cyclization of precursors (e.g., amidoximes or acylhydrazides) under reflux with reagents like triethylamine or chloroacetyl chloride. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . For structural analogs, reflux times range from 4–6 hours, followed by recrystallization (e.g., pet-ether) to isolate pure products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodology : Use a combination of -NMR, -NMR, and FTIR for structural validation. Key features include:
- -NMR: Signals for the pentan-2-yl group (δ 0.8–1.6 ppm, multiplet) and oxadiazole protons (δ 8.1–8.3 ppm) .
- -NMR: Peaks corresponding to the oxadiazole ring (160–170 ppm) and methyl groups (20–25 ppm) .
- FTIR: Stretching vibrations for N-H (3200–3400 cm) and C=N (1540–1600 cm) .
Q. How can crystallographic data be obtained for this compound, and what software is suitable for structural refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXTL or SHELXL for refinement, leveraging direct methods for phase determination. Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are effective for modeling the electronic properties of 1,2,4-oxadiazole derivatives?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can predict molecular orbitals, electrostatic potentials, and thermochemical properties. Compare calculated bond lengths/angles with crystallographic data to validate models . For redox-active derivatives, include solvent effects via PCM (Polarizable Continuum Model) .
Q. How can researchers resolve contradictions in biological activity data for structurally similar oxadiazol-amine analogs?
- Methodology :
- Assay Design : Standardize protocols (e.g., MIC for antimicrobial studies, IC for cytotoxicity) across analogs. Use positive controls (e.g., ciprofloxacin for bacteria) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify substituent effects. For example, electron-withdrawing groups on the oxadiazole ring may enhance antimicrobial activity but reduce solubility .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability) without altering its core structure?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to improve membrane permeability .
- Salt Formation : React with HCl or Li salts to enhance crystallinity and stability .
- Lipinski’s Rule Compliance : Adjust alkyl chain length (pentan-2-yl vs. shorter/longer chains) to balance logP and solubility .
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
